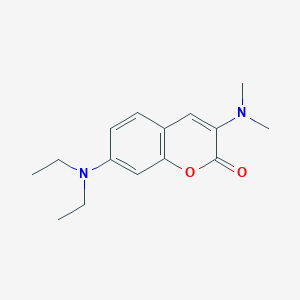
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of coumarin derivatives, which are widely studied for their fluorescent characteristics. This compound is particularly interesting due to its dual amino substitution, which enhances its fluorescence and makes it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with diethylamine and dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct photophysical properties.
Aplicaciones Científicas De Investigación
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. The molecular targets include various cellular components, and the pathways involved are related to the absorption and emission of light energy. The presence of diethylamino and dimethylamino groups enhances the compound’s ability to interact with light, making it highly efficient as a fluorescent probe.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Diethylamino-4-methylcoumarin
- 7-(Dimethylamino)-4-hydroxycoumarin
- 7-(Diethylamino)-4-hydroxycoumarin
Uniqueness
Compared to similar compounds, 7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one exhibits enhanced fluorescence due to the dual amino substitution. This makes it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
874124-73-9 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
7-(diethylamino)-3-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(6-2)12-8-7-11-9-13(16(3)4)15(18)19-14(11)10-12/h7-10H,5-6H2,1-4H3 |
Clave InChI |
WTNHGZWKXNGVST-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



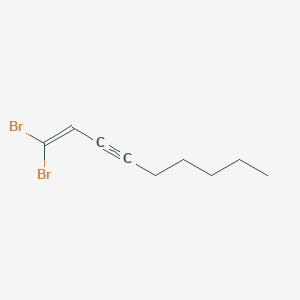
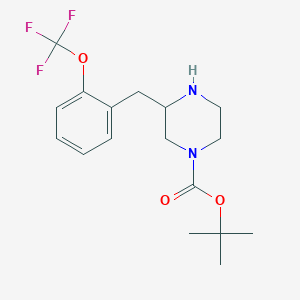
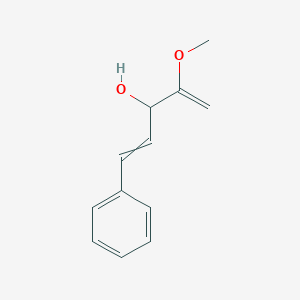
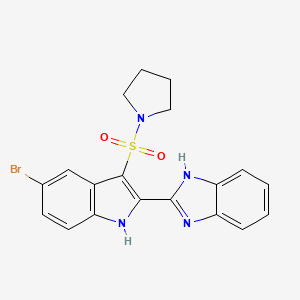
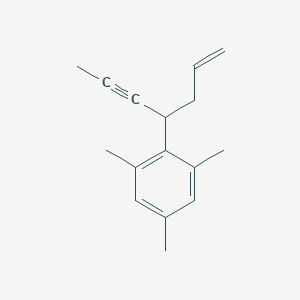

![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)
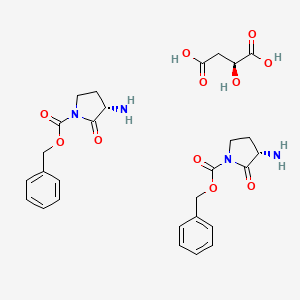


![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)
